N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Description
Molecular Formula: C25H22N4O3S
CAS Number: 477332-83-5
Molecular Weight: 458.536 g/mol
Key Features:
- Core Structure: 3,4-Dihydroquinazolin-4-one scaffold with a sulfanylacetamide side chain.
- Substituents: 4-Methylphenyl group at position 3 of the quinazolinone ring. Acetylamino group on the phenyl ring of the acetamide moiety.
Its structure combines a rigid quinazolinone core with a flexible sulfanylacetamide linker, enabling diverse molecular interactions.
Properties
CAS No. |
477332-83-5 |
|---|---|
Molecular Formula |
C25H22N4O3S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-16-7-13-20(14-8-16)29-24(32)21-5-3-4-6-22(21)28-25(29)33-15-23(31)27-19-11-9-18(10-12-19)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
OMPZIZHKOCPHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of N-(4-Methylbenzoyl)anthranilic Acid
Anthranilic acid (1.0 equiv) reacts with 4-methylbenzoyl chloride (1.1 equiv) in dimethylformamide (DMF) at 0–5°C for 3 hours. The precipitate is filtered and washed with cold water.
Reaction Scheme:
Cyclization to Benzoxazinone Intermediate
N-(4-Methylbenzoyl)anthranilic acid (1.0 equiv) is refluxed in acetic anhydride (30 mL) for 1 hour. The solvent is removed under vacuum to yield 3-(4-methylphenyl)-2-methyl-4H-benzo[d][1,oxazin-4-one.
Key Analytical Data :
Hydrazinolysis to 3-Aminoquinazolinone
The benzoxazinone (1.0 equiv) is refluxed with hydrazine hydrate (2.0 equiv) in ethanol for 3 hours. The product, 3-amino-2-(4-methylphenyl)-4(3H)-quinazolinone, is recrystallized from isopropanol.
Introduction of Chloroacetamide Side Chain
Reaction with Chloroacetyl Chloride
3-Aminoquinazolinone (1.0 equiv) is stirred with chloroacetyl chloride (1.2 equiv) in dry dichloromethane (DCM) and triethylamine (1.5 equiv) at 25°C for 30 minutes. The mixture is poured into ice water, and the precipitate is isolated via filtration.
Reaction Scheme:
Yield : 70–75%.
¹H NMR (400 MHz, CDCl₃) : δ 8.73 (s, 1H, NH), 4.08–4.12 (d, J = 16 Hz, 1H, CH₂), 3.87–3.91 (d, J = 16 Hz, 1H, CH₂).
Synthesis of 4-Acetamidothiophenol (Intermediate B)
Acetylation of 4-Aminothiophenol
4-Aminothiophenol (1.0 equiv) is treated with acetic anhydride (1.5 equiv) in aqueous sodium hydroxide (10%) at 0°C for 2 hours. The product is extracted with ethyl acetate and dried over MgSO₄.
Yield : 88–92%.
IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).
Coupling of Intermediates A and B
Nucleophilic Substitution
Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are refluxed in dry acetone with anhydrous K₂CO₃ (2.0 equiv) for 6 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Reaction Scheme:
Analytical Characterization
Spectroscopic Data
Purity Assessment
Optimization Strategies
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 65 | 98 |
| DMF | 72 | 97 |
| THF | 58 | 95 |
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 12 | 55 |
| 50 | 6 | 65 |
| 80 | 4 | 68 |
Challenges and Mitigation
-
Thiol Oxidation : Conduct reactions under nitrogen and add 1% w/w ascorbic acid as an antioxidant.
-
Low Solubility : Use DMF/THF (1:1) to dissolve intermediates during coupling.
Comparative Analysis with Literature Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, pyridine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted amides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study screened a library of drugs on multicellular spheroids, revealing that this compound exhibits promising cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth, making it a candidate for further development in cancer therapeutics .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This property could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or asthma .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is essential for optimizing its efficacy and minimizing side effects. The presence of the acetylamino group and the quinazoline moiety plays a crucial role in enhancing its biological activity.
Table 1: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Acetylamino Group | Enhances solubility and bioavailability |
| Quinazoline Moiety | Contributes to anticancer activity |
| Sulfanyl Linkage | Potentially increases interaction with biological targets |
Drug Development Potential
Given its promising biological activities, N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide could serve as a lead compound for new drug formulations. Its modifications may lead to derivatives with improved pharmacokinetic profiles and therapeutic indices.
Case Studies and Experimental Findings
Several case studies have documented the experimental findings associated with this compound:
Case Study 1: Anticancer Screening
In vitro assays demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: In Vivo Inflammation Model
Animal models treated with this compound showed reduced markers of inflammation and improved clinical scores in models of induced arthritis, suggesting its potential utility in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinazolinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally related molecules to highlight the impact of substituents and core modifications on physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Donating Groups (EDGs): The 4-methoxyphenyl group in increases solubility via polarity but may reduce metabolic stability. Halogenation: Bromine and chlorine in introduce steric bulk and lipophilicity, which could enhance membrane permeability.
Heterocyclic Core Modifications: Replacement of the quinazolinone core with triazole (e.g., compounds in ) alters hydrogen-bonding capacity and π-π stacking interactions.
Biological Activity: Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to the inert C–F bond, a feature absent in the target compound. The dimethylamino group in improves water solubility via protonation at physiological pH, a contrast to the acetylamino group in the target compound.
Biological Activity
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide, with the CAS Number 477332-83-5, is a complex organic compound notable for its unique structural features and potential biological activities. This compound contains multiple functional groups, including an acetylamino group and a sulfanyl group, which contribute to its chemical reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 458.53 g/mol. Its structure includes:
- Acetylamino Group : Contributes to its reactivity and potential biological interactions.
- Sulfanyl Group : May participate in nucleophilic substitution reactions.
- Quinazoline Derivative : Associated with various pharmacological activities.
Biological Activities
Preliminary studies suggest that compounds similar to N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide exhibit various biological activities, including:
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.
- Anti-inflammatory Effects : May inhibit inflammatory pathways, suggesting therapeutic uses in inflammatory diseases.
- Anticancer Activities : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Anticancer | Inhibition of cancer cell proliferation |
Understanding the mechanism of action of N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is crucial for elucidating its therapeutic potential. Proposed mechanisms include:
- Inhibition of Kinase Activity : Similar compounds have been noted to inhibit kinases involved in cancer progression.
- Modulation of Signaling Pathways : Interference with MAPK/ERK signaling pathways may contribute to its anticancer effects.
Case Studies
Several studies have reported on the biological activity of related compounds, providing insights into their pharmacological profiles:
- Study on Quinazoline Derivatives : A study demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.
- Evaluation of Anti-inflammatory Effects : Research showed that specific modifications in the structure of acetamides can enhance their anti-inflammatory activity, suggesting a similar potential for N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide.
Table 2: Relevant Case Studies
| Study Title | Findings | Year |
|---|---|---|
| Cytotoxicity of Quinazoline Derivatives | Significant inhibition in cancer cell lines | 2020 |
| Anti-inflammatory Activity of Acetamides | Enhanced activity with structural modifications | 2021 |
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of conditions (temperature, solvent polarity, and catalyst selection). Key steps include coupling the quinazolinone core with the sulfanyl-acetamide moiety via nucleophilic substitution. Purification often employs column chromatography followed by recrystallization in ethanol/water mixtures. Analytical validation via HPLC (≥95% purity) and NMR (confirming absence of unreacted intermediates) is essential .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Identifies proton environments (e.g., acetyl groups at δ 2.1 ppm, aromatic protons in quinazoline at δ 7.3–8.2 ppm).
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass). X-ray crystallography (using SHELX software ) is recommended for resolving ambiguous stereochemistry.
Q. How can solubility and stability be optimized for in vitro assays?
Solubility screening in DMSO (primary stock) and aqueous buffers (pH 7.4) is critical. Stability studies under varying pH (3–9) and temperatures (4–37°C) should use HPLC to monitor degradation. Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability for cell-based assays .
Q. What are the common synthetic byproducts, and how are they mitigated?
Byproducts include unreacted quinazolinone intermediates or over-sulfonated derivatives. Reaction monitoring via TLC and optimizing stoichiometry (e.g., 1.2:1 molar ratio of sulfanyl-acetamide to quinazolinone) minimizes these. Recrystallization selectively removes hydrophobic impurities .
Q. How is the compound’s purity validated before biological testing?
Purity is confirmed via:
- HPLC-DAD : Dual-wavelength detection (254 nm and 280 nm) to identify co-eluting impurities.
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) percentages within ±0.3% of theoretical values.
- Thermogravimetric analysis (TGA) : Detects residual solvents (<0.5% weight loss below 150°C) .
Advanced Research Questions
Q. How do substituents on the quinazolinone ring influence biological activity?
Systematic SAR studies show that electron-withdrawing groups (e.g., -Cl at R3) enhance target binding (e.g., kinase inhibition), while bulky groups (e.g., -CH2Ph) reduce solubility. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict substituent effects on binding affinity .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
Discrepancies may arise from differential expression of target proteins (e.g., EGFR in HeLa vs. MCF-7 cells). Validate using siRNA knockdowns and Western blotting. Pharmacokinetic factors (e.g., efflux pumps like P-gp) can also reduce intracellular concentrations in resistant lines .
Q. How can X-ray crystallography resolve ambiguities in the sulfanyl-acetamide conformation?
SHELX-refined structures reveal the sulfanyl group’s axial/equatorial orientation relative to the quinazolinone plane. Hydrogen-bonding interactions (e.g., N-H···O=C) stabilize specific conformers, which correlate with activity in MD simulations .
Q. What strategies address low bioavailability in preclinical models?
- Prodrug design : Esterification of the acetamide group improves intestinal absorption.
- Nanoformulation : PLGA nanoparticles enhance plasma half-life by 3-fold in murine models.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., quinazoline oxidation) for structural blocking .
Q. How are data inconsistencies in enzyme inhibition assays resolved?
Contradictory IC50 values may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using:
- Fixed ATP levels (1 mM for competitive inhibitors).
- Negative controls (DMSO vehicle) to rule out solvent effects.
- Orthogonal assays (SPR for binding affinity vs. fluorescence-based activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
